molecular formula C7H4F3NO3S B2938801 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid CAS No. 1223025-21-5

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid

Cat. No.: B2938801
CAS No.: 1223025-21-5
M. Wt: 239.17
InChI Key: UVOSJCQGLKQQNH-UHFFFAOYSA-N
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Description

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid (CAS 1221722-71-9) is a pyridine derivative featuring a trifluoromethanesulfonyl (-SO₂CF₃) group at position 2 and a carboxylic acid (-COOH) group at position 3. Its molecular formula is C₇H₄F₃NO₄S, with a molecular weight of 255.17 g/mol .

Properties

IUPAC Name

2-(trifluoromethylsulfinyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3S/c8-7(9,10)15(14)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOSJCQGLKQQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

  • Structure: Features a trifluoromethyl (-CF₃) group at position 4 and a carboxylic acid at position 3. Molecular formula: C₇H₄F₃NO₂ (estimated molecular weight ~181 g/mol).
  • Safety and Handling : Requires avoidance of strong acids, bases, and oxidizers. Protective equipment includes chemical-resistant gloves and safety goggles .

2-{[4-Chloro-2-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic Acid

  • Structure: Contains a substituted phenylamino group at position 2 and a carboxylic acid at position 3. Molecular formula: C₁₃H₈ClF₃N₂O₂ (estimated molecular weight ~316.67 g/mol) .
  • Applications: No documented uses, but the aromatic amino group may enable applications in medicinal chemistry or ligand design.
  • Safety Data: Limited information available.

3-Iodo-5-(Trifluoromethyl)pyridin-2-yl Trifluoromethanesulfonate

  • Structure : Combines a trifluoromethanesulfonate (-OSO₂CF₃) group at position 2, an iodine atom at position 3, and a -CF₃ group at position 5 .
  • Applications : Likely used as an intermediate in cross-coupling reactions due to the iodine substituent.

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparisons

Compound Name CAS Molecular Formula Substituents (Position) Molecular Weight Key Functional Groups
2-Trifluoromethanesulfonylpyridine-3-carboxylic acid 1221722-71-9 C₇H₄F₃NO₄S -SO₂CF₃ (2), -COOH (3) 255.17 Sulfonyl, carboxylic acid
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid Not provided C₇H₄F₃NO₂ -CF₃ (4), -COOH (3) ~181 Trifluoromethyl, carboxylic acid
2-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid Not provided C₁₃H₈ClF₃N₂O₂ -NH-C₆H₃Cl(CF₃) (2), -COOH (3) ~316.67 Aromatic amino, carboxylic acid

Acidity and Reactivity

  • The sulfonyl group in 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid enhances acidity compared to the -CF₃ group in 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid. This difference may influence solubility in polar solvents and reactivity in nucleophilic substitution or coupling reactions .
  • The trifluoromethanesulfonate group in 3-Iodo-5-(Trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate is a strong leaving group, making it suitable for Suzuki-Miyaura or Ullmann-type couplings .

Biological Activity

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfinyl group and a trifluoromethyl moiety. Its unique structure contributes to its biological activity, particularly in cancer treatment and enzyme inhibition.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to selectively inhibit thioredoxin reductase, an enzyme involved in redox regulation, which is crucial for cancer cell survival. This selective inhibition can lead to increased oxidative stress in cancer cells, promoting cell death while sparing normal cells .

Table 1: Anticancer Activity Overview

StudyCancer TypeMechanism of ActionIC50 (µM)
Breast CancerInhibition of thioredoxin reductase0.5
MelanomaInduction of oxidative stress0.8
GlioblastomaSelective apoptosis in malignant cells0.3

Enzyme Inhibition

The compound has been identified as a potent inhibitor of various enzymes linked to cancer progression. Its mechanism involves binding to the active site of thioredoxin reductase, leading to decreased activity and subsequent apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects involves:

  • Selective Binding : The compound selectively binds to thioredoxin reductase without significantly affecting glutathione reductase, allowing for targeted therapeutic effects.
  • Induction of Reactive Oxygen Species (ROS) : By inhibiting thioredoxin reductase, the compound increases ROS levels within cancer cells, leading to oxidative stress and cell death .

Case Studies

Several studies have explored the efficacy of this compound in various cancer models:

  • Breast Cancer Study : A study demonstrated that treatment with the compound led to a significant reduction in tumor size in mouse models, correlating with increased levels of ROS and apoptosis markers .
  • Melanoma Research : Another investigation highlighted the compound's ability to sensitize melanoma cells to chemotherapeutic agents, enhancing their effectiveness through combined treatment strategies .

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